molecular formula C14H20N2O3 B6298942 3-Morpholin-4-yl-isonicotinic acid tert-butyl ester CAS No. 2368871-35-4

3-Morpholin-4-yl-isonicotinic acid tert-butyl ester

Cat. No.: B6298942
CAS No.: 2368871-35-4
M. Wt: 264.32 g/mol
InChI Key: PBWYOSLUAZEODK-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-isonicotinic acid tert-butyl ester is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of isonicotinic acid, featuring a morpholine ring and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-isonicotinic acid tert-butyl ester typically involves the esterification of isonicotinic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with an appropriate isonicotinic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, improved reaction efficiency, and better control over reaction conditions . The use of flow microreactors also enhances the sustainability and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-yl-isonicotinic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-Morpholin-4-yl-isonicotinic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-isonicotinic acid tert-butyl ester involves its interaction with specific molecular targets. The morpholine ring and isonicotinic acid moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its morpholine ring and isonicotinic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable in research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-morpholin-4-ylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-4-5-15-10-12(11)16-6-8-18-9-7-16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWYOSLUAZEODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=NC=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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